molecular formula C10H16Cl2N2O2 B2548740 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride CAS No. 2225146-00-7

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride

Cat. No. B2548740
CAS RN: 2225146-00-7
M. Wt: 267.15
InChI Key: ZVLFJGMSBOEHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride , also known by its chemical formula C₁₀H₁₆Cl₂N₂O₂ , is a compound synthesized for research purposes. It is not intended for human or veterinary use . The IUPAC name for this compound is 2-amino-3-(2-aminomethylphenyl)propanoic acid dihydrochloride .


Synthesis Analysis

The synthetic pathway for this compound involves the condensation of an aminomethylphenyl group with a 3-amino-2-methylpropanoic acid backbone. The dihydrochloride salt form stabilizes the compound and enhances its solubility in water .


Molecular Structure Analysis

The molecular formula C₁₀H₁₆Cl₂N₂O₂ indicates the presence of two chlorine atoms, one nitrogen atom, and two oxygen atoms. The compound’s structure consists of a central propanoic acid moiety linked to a phenyl ring via an aminomethyl group. The dihydrochloride salt forms ionic bonds with the amino group, resulting in enhanced water solubility .


Physical And Chemical Properties Analysis

  • Safety Information :
    • MSDS : Detailed safety information can be found here

Mechanism of Action

The precise mechanism of action for 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride remains an area of investigation. Given its structural similarity to amino acids, it may interact with cellular receptors, enzymes, or transporters. Researchers should explore its biological targets to uncover its specific effects .

Safety and Hazards

Researchers working with this compound should adhere to safety protocols, including proper handling, storage, and disposal. Avoid direct skin contact and inhalation. Refer to the provided MSDS for specific safety guidelines .

properties

IUPAC Name

2-amino-3-[2-(aminomethyl)phenyl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLFJGMSBOEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride

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